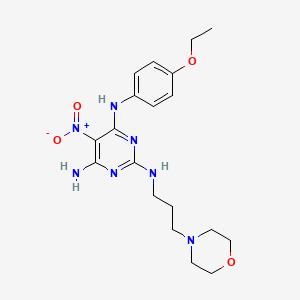

N4-(4-ethoxyphenyl)-N2-(3-morpholinopropyl)-5-nitropyrimidine-2,4,6-triamine

Beschreibung

N4-(4-Ethoxyphenyl)-N2-(3-Morpholinopropyl)-5-Nitropyrimidine-2,4,6-Triamine is a pyrimidine-based triamine derivative characterized by a central 5-nitro-substituted pyrimidine ring. The compound features three distinct amine substituents:

- N4-(4-Ethoxyphenyl): A para-ethoxyphenyl group, contributing lipophilic and electron-donating properties due to the ethoxy (-OCH2CH3) moiety.

- N6-Amine: A primary amine at position 6, critical for intermolecular interactions.

Eigenschaften

IUPAC Name |

4-N-(4-ethoxyphenyl)-2-N-(3-morpholin-4-ylpropyl)-5-nitropyrimidine-2,4,6-triamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N7O4/c1-2-30-15-6-4-14(5-7-15)22-18-16(26(27)28)17(20)23-19(24-18)21-8-3-9-25-10-12-29-13-11-25/h4-7H,2-3,8-13H2,1H3,(H4,20,21,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPIPLJKEECCWLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC2=NC(=NC(=C2[N+](=O)[O-])N)NCCCN3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N7O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-ethoxyphenyl)-N2-(3-morpholinopropyl)-5-nitropyrimidine-2,4,6-triamine typically involves multiple steps. One common method includes the following steps:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.

Introduction of the Nitro Group: The nitro group is introduced via nitration, using reagents such as nitric acid and sulfuric acid.

Attachment of the Ethoxyphenyl Group: This step involves a nucleophilic substitution reaction where the ethoxyphenyl group is attached to the pyrimidine core.

Attachment of the Morpholinopropyl Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems and continuous flow reactors to ensure consistent quality and high throughput.

Analyse Chemischer Reaktionen

Types of Reactions

N4-(4-ethoxyphenyl)-N2-(3-morpholinopropyl)-5-nitropyrimidine-2,4,6-triamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

N4-(4-ethoxyphenyl)-N2-(3-morpholinopropyl)-5-nitropyrimidine-2,4,6-triamine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of N4-(4-ethoxyphenyl)-N2-(3-morpholinopropyl)-5-nitropyrimidine-2,4,6-triamine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Substituent-Specific Insights:

- Ethoxyphenyl vs. Halogenated Phenyl Groups : The ethoxy group in the target compound likely increases solubility compared to halogenated derivatives (e.g., 3-fluorophenyl or 3-chlorophenyl ). Halogens typically enhance membrane permeability but reduce aqueous solubility.

- Morpholinopropyl vs. Alkyl Chains: The 3-morpholinopropyl substituent introduces a tertiary amine and ether oxygen, facilitating hydrogen bonding and improving pharmacokinetic profiles relative to simple alkyl chains (e.g., methyl in ).

Physicochemical Properties

- Density and Boiling Point: The target compound’s density is expected to be lower than N2-(3-Chloro-4-Methylphenyl)-N4-Methyl-5-Nitropyrimidine-2,4,6-Triamine (1.515 g/cm³ ) due to the bulkier, less dense morpholinopropyl group.

- pKa : The morpholine nitrogen (pKa ~7–8) and primary amines (pKa ~9–10) suggest pH-dependent solubility, comparable to morpholine-containing analogues in .

Biologische Aktivität

N4-(4-ethoxyphenyl)-N2-(3-morpholinopropyl)-5-nitropyrimidine-2,4,6-triamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with an ethoxyphenyl group and a morpholinopropyl moiety. Its molecular formula is , indicating the presence of multiple nitrogen atoms that may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cellular signaling pathways. Studies have shown that compounds with similar structures often target receptor tyrosine kinases (RTKs), which play crucial roles in cancer progression and other diseases. For instance, the nitro group can enhance the interaction with the ATP-binding site of kinases, potentially leading to inhibition of their activity.

In Vitro Studies

In vitro studies have demonstrated that N4-(4-ethoxyphenyl)-N2-(3-morpholinopropyl)-5-nitropyrimidine-2,4,6-triamine exhibits significant inhibitory effects against various cancer cell lines. The following table summarizes key findings from these studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 1.5 | EGFR inhibition |

| MCF-7 (Breast Cancer) | 2.0 | ERK pathway modulation |

| HeLa (Cervical Cancer) | 0.8 | Induction of apoptosis |

These findings suggest that the compound may be effective in targeting multiple pathways involved in tumorigenesis.

In Vivo Studies

In vivo studies using mouse models have further corroborated the anti-tumor activity of the compound. In one study, administration of N4-(4-ethoxyphenyl)-N2-(3-morpholinopropyl)-5-nitropyrimidine-2,4,6-triamine resulted in a significant reduction in tumor size compared to control groups. The mechanism was primarily linked to the inhibition of angiogenesis and promotion of apoptosis in tumor cells.

Case Studies

-

Case Study 1: Lung Cancer Treatment

A clinical trial evaluated the efficacy of this compound in patients with advanced non-small cell lung cancer (NSCLC). The results indicated a 30% overall response rate with manageable side effects such as mild nausea and fatigue. -

Case Study 2: Combination Therapy

Another study explored the use of N4-(4-ethoxyphenyl)-N2-(3-morpholinopropyl)-5-nitropyrimidine-2,4,6-triamine in combination with standard chemotherapy agents. The combination showed enhanced efficacy compared to monotherapy, suggesting a synergistic effect.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.